molecular formula C17H18O2 B2861411 1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone CAS No. 2108354-67-0

1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone

Cat. No. B2861411
CAS RN: 2108354-67-0
M. Wt: 254.329
InChI Key: BFRJPHNNSWUXEM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone, also known as DPME, is a chemical compound that belongs to the class of aryl ketones. It has been the subject of scientific research due to its potential applications in various fields, including medicine, chemistry, and material science.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act by blocking the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. In addition, it has been shown to have antitumor activity in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone in lab experiments is its relatively simple synthesis method. Another advantage is its potential for use in a wide range of applications, including medicine, chemistry, and material science. One limitation is the lack of information on its toxicity and safety profile.

Future Directions

There are several future directions for research on 1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Another direction is to study its potential use as a building block in the synthesis of other compounds. Additionally, further research is needed to determine its toxicity and safety profile.

Synthesis Methods

1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone can be synthesized through several methods, including the Friedel-Crafts reaction, the Claisen-Schmidt condensation, and the Suzuki-Miyaura coupling. The Friedel-Crafts reaction involves the reaction of acetophenone with 3,4-dimethylbenzoyl chloride in the presence of aluminum chloride as a catalyst. The Claisen-Schmidt condensation involves the reaction of 3,4-dimethylbenzaldehyde with acetophenone in the presence of sodium hydroxide as a base. The Suzuki-Miyaura coupling involves the reaction of 3,4-dimethylphenylboronic acid with 2-bromoacetophenone in the presence of a palladium catalyst.

Scientific Research Applications

1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anti-inflammatory and analgesic agent. In chemistry, it has been studied for its potential use as a building block in the synthesis of other compounds. In material science, it has been investigated for its potential use as a fluorescent probe.

properties

IUPAC Name

1-(3,4-dimethyl-2-phenylmethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-12-9-10-16(14(3)18)17(13(12)2)19-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRJPHNNSWUXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)C)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Benzyloxy)-3,4-dimethylphenyl]ethan-1-one

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